molecular formula C8H4BrF4NO3 B3031180 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene CAS No. 1820716-82-2

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No.: B3031180
CAS No.: 1820716-82-2
M. Wt: 318.02
InChI Key: NMFYOYCHUIFMEB-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H4BrF4NO3. It is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a nitrobenzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene typically involves the following steps:

    Nitration: The starting material, a bromofluorobenzene derivative, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Fluorination: The nitro compound is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Substituted derivatives with different functional groups.

    Reduction: Amino derivatives.

    Oxidation: Oxidized nitrobenzene derivatives.

Scientific Research Applications

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,2,2-trifluoroacetophenone
  • 4-Bromo-5-fluoro-2-nitrobenzoic acid methyl ester
  • 1-Bromo-2-fluoro-4-nitrobenzene

Uniqueness

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO3/c9-4-1-7(17-3-8(11,12)13)6(14(15)16)2-5(4)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFYOYCHUIFMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186710
Record name Benzene, 1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820716-82-2
Record name Benzene, 1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820716-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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